molecular formula C15H11F3O3 B6397622 3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261969-86-1

3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6397622
CAS No.: 1261969-86-1
M. Wt: 296.24 g/mol
InChI Key: IRBIRPWDDPOKSE-UHFFFAOYSA-N
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Description

3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid is an aromatic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxymethylphenylboronic acid and 5-trifluoromethylbenzoic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-hydroxymethylphenylboronic acid with 5-trifluoromethylbenzoic acid.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(2-Carboxyphenyl)-5-trifluoromethylbenzoic acid.

    Reduction: 3-(2-Hydroxymethylphenyl)-5-methylbenzoic acid.

    Substitution: 3-(2-Hydroxymethyl-4-nitrophenyl)-5-trifluoromethylbenzoic acid.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxymethylphenyl)-benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-Trifluoromethylbenzoic acid: Lacks the hydroxymethyl group, affecting its reactivity and applications.

Uniqueness

3-(2-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[2-(hydroxymethyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)12-6-10(5-11(7-12)14(20)21)13-4-2-1-3-9(13)8-19/h1-7,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBIRPWDDPOKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689064
Record name 2'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-86-1
Record name 2'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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